molecular formula C13H14BN3O2 B14852785 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile

Cat. No.: B14852785
M. Wt: 255.08 g/mol
InChI Key: SYNXLCBNNGZQCB-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile is a chemical compound that features a pyridine ring substituted with a dioxaborolane group and two cyano groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. The cyano groups can also interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile is unique due to the combination of the dioxaborolane group and the cyano groups on the pyridine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H14BN3O2

Molecular Weight

255.08 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarbonitrile

InChI

InChI=1S/C13H14BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-10(7-15)17-11(6-9)8-16/h5-6H,1-4H3

InChI Key

SYNXLCBNNGZQCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C#N

Origin of Product

United States

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